
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H17FN4O3S and its molecular weight is 424.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of thiadiazole derivatives, which are characterized by their unique heterocyclic structures containing sulfur and nitrogen. The specific molecular formula is C16H16FN4OS with a molecular weight of approximately 320.38 g/mol. Its structure can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C₁₆H₁₆FN₄OS |
Molecular Weight | 320.38 g/mol |
IUPAC Name | This compound |
InChI Key | InChI=1S/C16H16FN4OS/c1-10(18)12(19)15(20)16(21)14(8-9)17/h8-9,12H,1H2,(H,18,19)(H,20,21) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiadiazole and isoxazole moieties are known to exhibit diverse pharmacological effects:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. For instance, derivatives of thiadiazole have been shown to possess COX-II inhibitory properties with significant anti-inflammatory effects .
- Antimicrobial Activity : Research indicates that related thiadiazole compounds exhibit antimicrobial properties against a range of pathogens including Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Some studies suggest that the compound may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways .
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound or similar derivatives:
Antimicrobial Activity
A study demonstrated that compounds structurally related to thiadiazoles exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The disk diffusion method was utilized to assess the efficacy of these compounds .
Anti-inflammatory Effects
In vivo studies highlighted the anti-inflammatory properties of related thiadiazole derivatives. For example, specific analogs showed reduced edema in animal models when tested against inflammatory stimuli .
Case Studies
- Case Study 1 : A derivative similar to the compound was tested for its COX-II inhibitory activity and exhibited an IC50 value of 0.52 μM, demonstrating significant selectivity compared to traditional COX inhibitors like Celecoxib .
- Case Study 2 : In a study involving human fibrosarcoma HT-1080 cells, a related thiadiazole compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
科学的研究の応用
Anticancer Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit notable anticancer properties. The compound has been linked with several studies demonstrating its efficacy against various cancer cell lines.
Case Studies
- Cytotoxicity Assessment : A study evaluated several thiadiazole derivatives against human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer). The results showed significant suppressive activity, with some derivatives achieving IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells .
- Tyrosine Kinase Inhibition : Some derivatives of this compound have been identified as potential tyrosine kinase inhibitors, which are crucial in cancer therapy. For instance, compounds with electron-withdrawing groups like fluorine demonstrated enhanced activity compared to their electron-donating counterparts .
Neurological Applications
The 1,3,4-thiadiazole moiety is also recognized for its anticonvulsant properties. Research has shown that compounds containing this structure can effectively protect against seizures.
Case Studies
- Anticonvulsant Activity : In vivo studies using models induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) revealed that certain thiadiazole derivatives provided significant protection against seizures. For example, a derivative was found to be 1.8 times more effective than valproic acid with a therapeutic index of 7.3 .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Various studies have highlighted the effectiveness of thiadiazole derivatives against a range of bacterial strains.
Case Studies
- Antimicrobial Efficacy : A series of studies have reported that certain thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation for therapeutic applications .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives.
Compound | Activity Type | IC50 Value | Target Cell Line |
---|---|---|---|
Compound A | Anticancer | 4.27 µg/mL | SK-MEL-2 |
Compound B | Anticonvulsant | LD50 = 3807.87 mg/kg | MES model |
Compound C | Antimicrobial | - | Various bacterial strains |
特性
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c22-15-7-2-1-6-14(15)20-24-23-19(30-20)13-5-3-9-26(12-13)21(27)16-11-18(29-25-16)17-8-4-10-28-17/h1-2,4,6-8,10-11,13H,3,5,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEPMPCRAIMREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CO3)C4=NN=C(S4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。